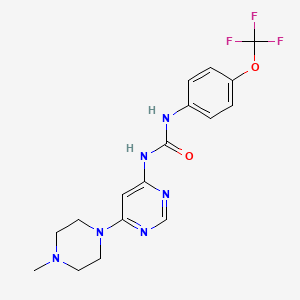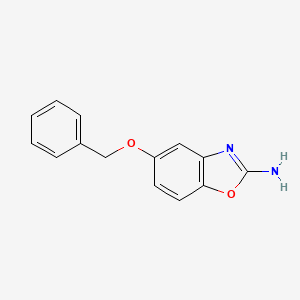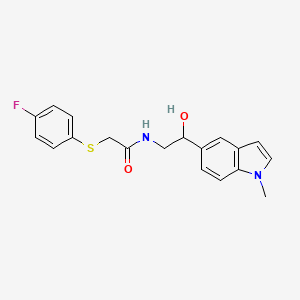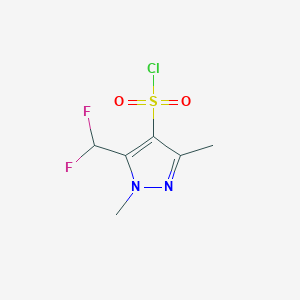![molecular formula C18H14N2O4 B2688062 2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid CAS No. 351001-15-5](/img/structure/B2688062.png)
2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid is a quinoline derivative with significant potential in various scientific fields. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and synthetic organic chemistry . This particular compound is known for its unique structure, which includes a quinoline core substituted with a carbamoylmethoxy group and a carboxylic acid group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Pfitzinger Reaction: This involves the reaction of isatin with an aromatic aldehyde in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
2-[4-(Carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
相似化合物的比较
Quinoline-4-carboxylic Acid: Shares the quinoline core but lacks the carbamoylmethoxy group.
2-Phenylquinoline: Similar structure but without the carboxylic acid group.
Uniqueness: 2-[4-(carbamoylmethoxy)phenyl]quinoline-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
属性
IUPAC Name |
2-[4-(2-amino-2-oxoethoxy)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c19-17(21)10-24-12-7-5-11(6-8-12)16-9-14(18(22)23)13-3-1-2-4-15(13)20-16/h1-9H,10H2,(H2,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUNLCVQYLKRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2687981.png)

![methyl 2-(butylsulfanyl)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2687984.png)
![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B2687985.png)
![N-(1-cyanocyclopentyl)-3-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2687990.png)
![1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2687991.png)

![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2687994.png)
![Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2687996.png)

![3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B2687998.png)
![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2687999.png)
